4,5-Difluoro-2-nitroaniline

Catalog No.
S705934
CAS No.
78056-39-0
M.F
C6H4F2N2O2
M. Wt
174.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Difluoro-2-nitroaniline

CAS Number

78056-39-0

Product Name

4,5-Difluoro-2-nitroaniline

IUPAC Name

4,5-difluoro-2-nitroaniline

Molecular Formula

C6H4F2N2O2

Molecular Weight

174.1 g/mol

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2

InChI Key

WDMCABATCGQAKK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N

Precursor in Heterocyclic Chemistry

One documented application of 4,5-Difluoro-2-nitroaniline is as a starting material for the synthesis of heterocyclic compounds. A study describes its use in the preparation of 2-chloro-5,6-difluorobenzimidazole []. Benzimidazoles are a class of heterocyclic compounds with a wide range of applications, including as antiparasitic agents [].

Synthesis of Functionalized Aromatic Molecules

Another area of research explores the use of 4,5-Difluoro-2-nitroaniline in the synthesis of functionalized aromatic molecules. For example, a research paper details its application in the synthesis of 1-(4,5-difluoro-2-nitrophenyl)pyrene through a diazotization reaction []. Pyrene is a four-ringed aromatic hydrocarbon, and functionalized pyrene derivatives can have various applications in materials science and organic electronics [].

4,5-Difluoro-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O2 and a CAS number of 78056-39-0. It features two fluorine atoms substituted at the 4 and 5 positions on the aromatic ring, along with a nitro group at the 2 position and an amino group. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone. Its unique structure imparts distinct chemical and physical properties, making it of interest in various fields of research and industry.

There is no current research available on the mechanism of action of 4,5-Difluoro-2-nitroaniline. Without understanding its specific applications, it's difficult to speculate on its potential biological interactions.

Due to the limited research on 4,5-Difluoro-2-nitroaniline, specific safety information is unavailable. However, considering the presence of the nitro group, it is likely to be an irritant and should be handled with appropriate precautions []. Standard laboratory safety protocols for handling organic compounds should be followed.

Future Research Directions

4,5-Difluoro-2-nitroaniline presents an opportunity for further scientific exploration. Potential research areas include:

  • Development of synthetic methods for efficient production.
  • Investigation of its chemical reactivity and potential applications in organic synthesis.
  • Exploration of its physical properties, such as melting point, boiling point, and solubility.
  • Toxicological studies to assess its safety profile.
Typical for aromatic compounds. Notable reactions include:

  • Nucleophilic Substitution: The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can be useful in synthetic applications .
  • Diazotization: The amino group can be converted to a diazonium salt, allowing for further functionalization of the aromatic ring .

Several methods exist for synthesizing 4,5-difluoro-2-nitroaniline:

  • Starting from 4,5-Difluoro-2-nitroacetanilide:
    • A mixture of 4,5-difluoro-2-nitroacetanilide and hydrochloric acid is refluxed to yield 4,5-difluoro-2-nitroaniline after hydrolysis .
  • Reduction of Nitro Compounds:
    • Nitro groups can be selectively reduced using reducing agents like iron powder or tin chloride to yield aniline derivatives .
  • Electrophilic Aromatic Substitution:
    • The introduction of fluorine atoms can be achieved via electrophilic fluorination methods on suitable precursors.

4,5-Difluoro-2-nitroaniline has several applications across different fields:

  • Pharmaceuticals: Potential use in drug development due to its unique structural properties.
  • Dyes and Pigments: Utilized in the synthesis of dyes owing to its chromophoric characteristics.
  • Organic Synthesis: Acts as an intermediate in various organic reactions leading to more complex molecules .

Several compounds share structural similarities with 4,5-difluoro-2-nitroaniline. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-Fluoro-2-nitroanilineC6H5FN2O2Contains one fluorine atom; used in dye synthesis.
3,4-DifluoroanilineC6H6F2NTwo fluorine atoms; exhibits different reactivity patterns.
3-NitroanilineC6H6N2O2Lacks fluorine; widely studied for its biological properties.

Uniqueness of 4,5-Difluoro-2-Nitroaniline

The uniqueness of 4,5-difluoro-2-nitroaniline lies in its specific arrangement of functional groups which enhances its reactivity and potential biological activity compared to other similar compounds. The dual fluorination at the 4 and 5 positions provides distinct electronic properties that differentiate it from other nitroanilines, making it a subject of interest for further research in organic synthesis and medicinal chemistry .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

78056-39-0

Wikipedia

4,5-Difluoro-2-nitroaniline

Dates

Modify: 2023-08-15

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